
Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate hydrochloride
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Overview
Description
Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate hydrochloride is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is part of the thiazole family, known for its diverse biological activities and applications in medicinal chemistry. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate can be synthesized by reacting ethyl bromopyruvate with thiourea . The reaction typically involves heating the reactants in a suitable solvent, such as ethanol, under reflux conditions. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can react with aldehydes and ketones to form Schiff bases.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Schiff Bases: Formed by the reaction with aldehydes and ketones.
Oxidized Derivatives: Products of oxidation reactions.
Reduced Derivatives: Products of reduction reactions.
Scientific Research Applications
Pharmaceutical Development
Key Role in Drug Synthesis:
Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate hydrochloride serves as an essential intermediate in the synthesis of several pharmaceutical compounds, particularly those targeting anti-inflammatory and anti-cancer pathways. Its structural characteristics allow it to participate in various chemical reactions that yield bioactive molecules.
Case Study: Anti-Cancer Agents
Research has demonstrated that derivatives of this compound exhibit significant anti-cancer activity. For instance, studies on thiazole derivatives have shown promising results against various cancer cell lines, suggesting that modifications to the thiazole core can enhance potency and selectivity.
Agricultural Chemicals
Formulation of Agrochemicals:
This compound is utilized in the development of agrochemicals, including herbicides and fungicides. Its efficacy in controlling pests and diseases makes it a valuable asset in agricultural practices.
Data Table: Efficacy of Agrochemical Formulations
Compound | Application Type | Efficacy (%) | Reference |
---|---|---|---|
Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate | Herbicide | 85 | |
Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate | Fungicide | 90 |
Material Science
Development of Novel Materials:
In material science, this compound is explored for its potential to create materials with enhanced thermal stability and chemical resistance. These properties are crucial for developing advanced materials used in various industrial applications.
Biochemical Research
Enzyme Inhibition Studies:
Researchers employ this compound in biochemical studies to investigate enzyme inhibition mechanisms and receptor binding affinities. Its ability to interact with biological targets aids in understanding complex biochemical pathways.
Case Study: Enzyme Inhibition
A study highlighted the use of thiazole derivatives, including ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate, as inhibitors for specific enzymes involved in metabolic pathways. The findings suggested that these compounds could serve as lead candidates for drug development aimed at metabolic disorders.
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate can be compared with other similar compounds to highlight its uniqueness:
Ethyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate: Similar in structure but contains a chlorine atom instead of an amino group.
2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol: Contains a hydroxyl group instead of an ester group.
2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid: Contains a carboxylic acid group instead of an ester group.
These comparisons highlight the unique functional groups and potential reactivity of ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate, making it a valuable compound in various fields of research and industry.
Biological Activity
Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate hydrochloride (CAS Number: 344-72-9) is a thiazole derivative that has garnered significant interest in biological research due to its diverse applications in pharmaceuticals, agrochemicals, and material science. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C7H7F3N2O2S
- Molecular Weight : 240.2 g/mol
- Purity : ≥97%
- Appearance : White to yellow solid
Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate acts primarily through the following mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which is crucial for its role in biochemical research. For instance, studies indicate its potential as an inhibitor of carbonic anhydrase (CA), an enzyme involved in regulating pH and fluid balance in biological systems .
- Antiviral Activity : Research has demonstrated that thiazole derivatives exhibit antiviral properties. A related study highlighted the effectiveness of thiazole compounds against flavivirus replication, suggesting that structural modifications can enhance their viral inhibitory effects .
- Antitumor Activity : Thiazole derivatives have been recognized for their cytotoxic properties against cancer cell lines. The presence of specific substituents on the thiazole ring significantly influences their anticancer activity, as shown in structure-activity relationship (SAR) analyses .
Biological Activity Overview
Biological Activity | Description |
---|---|
Antiviral | Inhibits viral replication, particularly against flaviviruses. |
Antitumor | Exhibits cytotoxic effects on various cancer cell lines, with IC50 values indicating significant potency. |
Enzyme Inhibition | Effective against carbonic anhydrase and other enzymes involved in metabolic processes. |
Case Studies and Research Findings
- Antiviral Activity : A study evaluated several thiazole derivatives for their ability to inhibit yellow fever virus replication. Compounds with a trifluoromethyl group showed promising results with over 50% inhibition at concentrations of 50 µM, indicating strong antiviral potential .
- Cytotoxicity Against Cancer Cells : In a comprehensive study involving various thiazole derivatives, ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate was tested against human glioblastoma and melanoma cell lines. The compound exhibited notable cytotoxicity with IC50 values less than those of established chemotherapeutics like doxorubicin .
- SAR Analysis : Structure-activity relationship studies have identified critical substituents that enhance the biological activity of thiazole derivatives. For instance, the presence of electron-donating groups at specific positions on the phenyl ring was found to increase cytotoxicity significantly .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate hydrochloride, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves cyclocondensation of thiourea derivatives with α-halo carbonyl compounds. For example, ethyl 2-amino thiazole derivatives can be synthesized via reaction of 2-aminothiazole precursors with trifluoromethyl-containing reagents under controlled conditions. Optimization strategies include:
- Temperature control : Reactions often require reflux in solvents like ethanol or acetonitrile (80–100°C) to ensure complete conversion .
- Catalyst use : Acidic or basic catalysts (e.g., sodium hydroxide) improve cyclization efficiency .
- Purification : Column chromatography or recrystallization from ethyl acetate/hexane mixtures enhances purity .
Yield improvements (up to 85%) are achieved by stepwise hydrolysis of ester intermediates, as demonstrated in the synthesis of analogous trifluoromethyl thiazoles .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Methodological Answer: Key characterization techniques include:
- NMR spectroscopy : 1H and 13C NMR confirm the thiazole ring structure, with characteristic shifts for the trifluoromethyl group (δ ~120–125 ppm in 19F NMR) and ester carbonyl (δ ~165–170 ppm in 13C NMR) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 285.05 for C7H8F3N2O2S) .
- HPLC : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients assesses purity (>95%) .
Advanced Research Questions
Q. How does X-ray crystallography contribute to the structural elucidation of thiazole derivatives, and what are the key crystallographic parameters for this compound?
Methodological Answer: X-ray crystallography provides precise bond lengths, angles, and dihedral angles critical for confirming molecular geometry. For example:
- Thiazole ring geometry : Bond lengths (C–S = 1.73–1.75 Å, C–N = 1.30–1.32 Å) align with typical thiazole systems .
- Trifluoromethyl orientation : The CF3 group adopts a planar conformation, influencing electronic properties and intermolecular interactions .
- Software tools : SHELX programs refine crystallographic data, with R-factors <0.05 indicating high accuracy .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental biological activity data for this compound?
Methodological Answer: Discrepancies often arise from solubility or stereochemical factors. Mitigation strategies include:
- Solubility assays : Measure partition coefficients (logP) to assess bioavailability. For instance, the ethyl ester group enhances lipophilicity, but hydrochloride salts improve aqueous solubility .
- Docking studies : Re-evaluate protein-ligand interactions using updated crystallographic data (e.g., SIRT2 enzyme binding pockets) .
- SAR analysis : Compare analogs (e.g., chloro vs. trifluoromethyl substitutions) to identify critical functional groups .
Q. How do structural modifications at specific positions of the thiazole ring influence the compound's pharmacological properties?
Methodological Answer:
- Position 4 (trifluoromethyl) : Enhances metabolic stability and electron-withdrawing effects, improving enzyme inhibition (e.g., IC50 values for SIRT2 inhibitors reduced by 30% compared to methyl analogs) .
- Position 2 (amino group) : Facilitates hydrogen bonding with target proteins (e.g., antimicrobial activity against S. aureus via binding to DNA gyrase) .
- Ester vs. carboxylic acid : Hydrolysis of the ethyl ester to the free acid increases polarity, altering pharmacokinetic profiles .
Q. What experimental protocols are recommended for evaluating the compound's potential as an anticancer agent?
Methodological Answer:
Properties
Molecular Formula |
C7H8ClF3N2O2S |
---|---|
Molecular Weight |
276.66 g/mol |
IUPAC Name |
ethyl 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H7F3N2O2S.ClH/c1-2-14-5(13)3-4(7(8,9)10)12-6(11)15-3;/h2H2,1H3,(H2,11,12);1H |
InChI Key |
RNEFNYGPPARGMC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N)C(F)(F)F.Cl |
Origin of Product |
United States |
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